Cas no 1342213-90-4 (3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine)

3-(2-Chloro-6-nitrophenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a chloro-substituted nitrophenyl group attached to an oxazole ring with an amine functional group. This structure imparts reactivity and versatility, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (amine) groups enhances its utility in nucleophilic and electrophilic substitution reactions. Its well-defined molecular framework allows for precise modifications, facilitating the development of targeted bioactive compounds. The compound’s stability under standard conditions ensures reliable handling and storage, while its purity and consistent performance make it suitable for research and industrial applications.
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine structure
1342213-90-4 structure
Product name:3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
CAS No:1342213-90-4
MF:C9H6ClN3O3
Molecular Weight:239.615240573883
CID:6382687
PubChem ID:63660424

3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
    • 5-Isoxazolamine, 3-(2-chloro-6-nitrophenyl)-
    • 3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine
    • CS-0283695
    • AKOS012971197
    • 1342213-90-4
    • EN300-1986823
    • インチ: 1S/C9H6ClN3O3/c10-5-2-1-3-7(13(14)15)9(5)6-4-8(11)16-12-6/h1-4H,11H2
    • InChIKey: NMYARTNSVQSUMO-UHFFFAOYSA-N
    • SMILES: O1C(N)=CC(C2=C([N+]([O-])=O)C=CC=C2Cl)=N1

計算された属性

  • 精确分子量: 239.0097688g/mol
  • 同位素质量: 239.0097688g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 273
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.9Ų
  • XLogP3: 2.1

じっけんとくせい

  • 密度みつど: 1.528±0.06 g/cm3(Predicted)
  • Boiling Point: 434.9±45.0 °C(Predicted)
  • 酸度系数(pKa): -2.24±0.10(Predicted)

3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1986823-5.0g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
5g
$3273.0 2023-06-02
Enamine
EN300-1986823-0.5g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
0.5g
$535.0 2023-09-16
Enamine
EN300-1986823-10.0g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
10g
$4852.0 2023-06-02
Enamine
EN300-1986823-1.0g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
1g
$1129.0 2023-06-02
Enamine
EN300-1986823-2.5g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
2.5g
$1089.0 2023-09-16
Enamine
EN300-1986823-1g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
1g
$557.0 2023-09-16
Enamine
EN300-1986823-0.05g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
0.05g
$468.0 2023-09-16
Enamine
EN300-1986823-0.1g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
0.1g
$490.0 2023-09-16
Enamine
EN300-1986823-10g
3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine
1342213-90-4
10g
$2393.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354365-1g
3-(2-Chloro-6-nitrophenyl)isoxazol-5-amine
1342213-90-4 98%
1g
¥28445.00 2024-08-09

3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine 関連文献

3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amineに関する追加情報

Comprehensive Overview of 3-(2-Chloro-6-Nitrophenyl)-1,2-Oxazol-5-Amine (CAS No. 1342213-90-4)

3-(2-Chloro-6-nitrophenyl)-1,2-oxazol-5-amine is a specialized organic compound with a molecular formula of C9H6ClN3O3. This heterocyclic compound features a unique 1,2-oxazole core substituted with an amine group at the 5-position and a 2-chloro-6-nitrophenyl moiety at the 3-position. Its structural complexity and functional groups make it a subject of interest in pharmaceutical research, agrochemical development, and material science applications.

The compound's CAS number 1342213-90-4 serves as a unique identifier in chemical databases, facilitating precise tracking in regulatory documentation and research literature. Recent studies highlight its potential as a building block for small molecule drug discovery, particularly in targeting enzyme inhibition pathways. Researchers are investigating its structure-activity relationships (SAR) to optimize bioactivity while minimizing off-target effects.

In the context of current scientific trends, 3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine aligns with growing interest in nitrogen-containing heterocycles, which account for nearly 60% of FDA-approved drugs. Its nitroaromatic component contributes to electron-deficient properties that are valuable in designing photoactive materials for organic electronics. The compound's chloro-substitution pattern offers strategic points for further derivatization through cross-coupling reactions.

Synthetic approaches to CAS 1342213-90-4 typically involve multi-step sequences starting from commercially available 2-chloro-6-nitrobenzaldehyde. Recent methodological improvements have enhanced yield and purity through optimized cyclocondensation techniques. Analytical characterization by HPLC-MS and NMR spectroscopy confirms the compound's structural integrity, with typical purity levels exceeding 95% in research-grade samples.

The thermal stability of 3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine has been characterized by differential scanning calorimetry (DSC), showing decomposition onset above 180°C. This property makes it suitable for applications requiring moderate temperature processing. Solubility studies indicate preferential dissolution in polar aprotic solvents such as DMSO and DMF, which informs formulation strategies for biological testing.

From a regulatory perspective, proper handling of nitroaromatic compounds requires standard laboratory precautions. While not classified as hazardous under current guidelines, researchers should employ engineering controls when handling powdered forms to minimize particulate exposure. The compound's environmental fate has been modeled using quantitative structure-activity relationship (QSAR) predictions, suggesting moderate biodegradability under aerobic conditions.

Emerging applications for 1342213-90-4 include its use as a precursor for fluorescent probes in cellular imaging. The electron-withdrawing nitrophenyl group, when conjugated with appropriate fluorophores, can produce tunable emission properties. This aligns with the increasing demand for bioimaging agents in diagnostic research and theragnostic development.

Supply chain considerations for 3-(2-chloro-6-nitrophenyl)-1,2-oxazol-5-amine reflect the growing importance of custom synthesis services in the fine chemicals market. Current production scales range from milligram quantities for research use to kilogram batches for developmental programs. Storage recommendations include protection from light and moisture at ambient temperature, with typical shelf life exceeding 24 months under proper conditions.

Comparative analyses with structural analogs reveal that the 1,2-oxazole scaffold in CAS 1342213-90-4 offers distinct metabolic stability advantages over similar isoxazole derivatives. This property profile has generated interest among medicinal chemists exploring kinase inhibitor scaffolds. Computational modeling suggests favorable drug-likeness parameters according to Lipinski's rule of five.

Future research directions for this compound class may explore its potential in covalent inhibitor design, leveraging the reactive amine functionality for targeted protein modification. The scientific community continues to investigate novel heterocyclic architectures like this for addressing challenging biological targets in oncology and infectious diseases.

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